molecular formula C10H11BrO B1371667 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 838821-08-2

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1371667
CAS RN: 838821-08-2
M. Wt: 227.1 g/mol
InChI Key: VGKQBLJDZZWFRS-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .


Synthesis Analysis

The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Optical Purity

  • Synthesis and Stereochemistry : Research has led to the synthesis of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene, with a focus on their resolution into diastereoisomers. The chiral oxirans naphthalene 1,2-oxide and related epoxides have been obtained in a high state of optical purity, with their absolute stereochemistry and optical purity determined through various methods including NMR analysis (Akhtar, Boyd, & Hamilton, 1979).

Reactivity and Reductive Debromination

  • Reductive Debromination : A novel method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed, showcasing the treatment of these compounds with tetrakis(dimethylamino)ethylene to yield 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005).

Applications in Chiral Synthesis

  • Chiral Auxiliary in Reformatsky Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its application in the synthesis of asymmetric compounds (Orsini et al., 2005).

Safety and Hazards

The safety information for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol indicates a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKQBLJDZZWFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 78.5 g (530 mmol) of 1,2,3,4-tetrahydronaphthalen-1-ol, 160 ml (1.06 mol) of TMEDA, and 3000 ml of pentane cooled to −20° C. 435 ml (1.09 mol) of 2.5M nBuLi in hexanes was added dropwise. The obtained mixture was refluxed for 12 h. To the resulting mixture cooled to −80° C. 160 ml (1.33 mol) of 1,2-dibromotetrafluoroethane was added, and this mixture was allowed to warm to room temperature and then stirred for 12 h at this temperature. After that 100 ml of water was added. The resulting mixture was diluted with 2000 ml of water, and the organic layer was separated. The aqueous layer was extracted with 3×400 ml of toluene. The combined organic extract was dried over Na2SO4 and evaporated to dryness. The residue was distilled using the Kugelrohr apparatus, b.p. 150-160° C./1 mbar. The resulting yellow oil was dissolved in 100 ml of triethylamine, and the obtained solution was added dropwise to a stirred solution of 71.0 ml (750 mmol) of acetic anhydride and 3.00 g (25.0 mmol) of DMAP in 105 ml of triethylamine. The resulting mixture was stirred for 5 min, then 1000 ml of water was added, and the obtained mixture was stirred for 12 h. After that the reaction mixture was extracted with 3×200 ml of ethyl acetate. The combined organic extract was washed with aqueous Na2CO3, dried over Na2SO4, and evaporated to dryness. The residue was purified by flash chromatography on silica gel 60 (40-63 um, eluent: hexane-ethyl acetate=30:1, vol.). The resulting acetate was dissolved in 1500 ml of methanol, 81.0 g (1.45 mol) of KOH was added, and the obtained mixture was refluxed for 3 h. The reaction mixture was then cooled to room temperature and poured into 4000 ml of water, and the title product was extracted with 3×300 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. Yield 56.0 g (47%) of a white crystalline solid. Anal. Calc for C10H11BrO: C, 52.89; H, 4.88. Found: C, 53.01; H, 4.75. 1H NMR (CDCl3): δ 7.38-7.41 (m, 1H, 7-H); 7.03-7.10 (m, 2H, 5,6-H); 5.00 (m, 1H, 1-H), 2.81-2.87 (m, 1H, 4- or 4′-H), 2.70-2.74 (m, 1H, 4′- or 4-H), 2.56 (br.s., 1H, OH), 2.17-2.21 (m, 1H, 2- or 2′-H), 1.74-1.79 (m, 2H, 3,3′-H).
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
78.5 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four
Name
Quantity
435 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
160 mL
Type
reactant
Reaction Step Six
Quantity
71 mL
Type
reactant
Reaction Step Seven
Name
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
105 mL
Type
solvent
Reaction Step Seven
Name
Quantity
81 g
Type
reactant
Reaction Step Eight
Name
Quantity
2000 mL
Type
solvent
Reaction Step Nine

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